Fenipentol's Potentiation of Pancreatobiliary Secretion: A Multi-Fold Increase Over Baseline in Human Clinical Studies
Fenipentol administration via duodenal intubation in human subjects resulted in a substantial increase in pancreatobiliary fluid volume and lipase activity, quantified against baseline pre-treatment levels [1]. This provides a clear, quantifiable benchmark for its secretagogue efficacy in a clinical model.
| Evidence Dimension | Exocrine Pancreatic and Biliary Secretion |
|---|---|
| Target Compound Data | Increase in pancreatobiliary fluid volume by 292%–722%; Enhancement of lipase activity by 5-fold. |
| Comparator Or Baseline | Baseline (Pre-treatment) Secretion Levels |
| Quantified Difference | Increase of 292%–722% in fluid volume and 5-fold in lipase activity. |
| Conditions | Human duodenal intubation study as cited in short-term toxicity assessment context. |
Why This Matters
These clinically-derived, high-magnitude effects on digestive enzyme and fluid secretion validate Fenipentol's utility as a potent, reproducible tool for exocrine pancreas and hepatobiliary research, distinct from baseline or vehicle control conditions.
- [1] Ford GP, Gopal T, Gaunt IF. Short-term-toxicity of 4-methyl-1-phenylpentan-2-ol in rats. Food Chem Toxicol. 1983 Aug;21(4):441-7. View Source
